Choline chloride-15N

Vue d'ensemble

Description

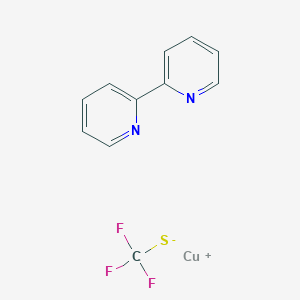

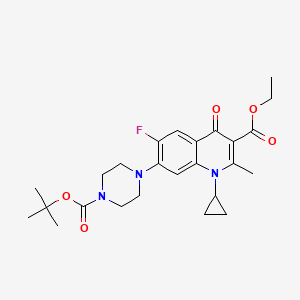

Choline chloride-15N is a compound with the linear formula HOCH2CH215N(CH3)3Cl . It is a major part of the polar head group of phosphatidylcholine .

Synthesis Analysis

Choline chloride can be synthesized by dissolving it in DMF and then adding n-butyric acid, after which DCC and DMAP are added .

Molecular Structure Analysis

The molecular structure of Choline chloride-15N is represented by the linear formula HOCH2CH215N(CH3)3Cl . The molecular weight of this compound is 140.62 g/mol .

Chemical Reactions Analysis

The chemical reactions involving Choline chloride-15N are not explicitly mentioned in the search results .

Physical And Chemical Properties Analysis

Choline chloride-15N has a molecular weight of 140.62 g/mol . It is a quaternary ammonium salt, consisting of choline cations and chloride anions . It is a bifunctional compound, meaning, it contains both a quaternary ammonium functional group and a hydroxyl functional group .

Applications De Recherche Scientifique

Magnetic Resonance and Positron Emission Tomography Biomarkers for Cancer

Choline is vital in cellular phospholipid metabolism, serving as a biomarker in Magnetic Resonance (MR) and Positron Emission Tomography (PET) for cancer detection and response assessment. The use of Dynamic Nuclear Polarization has shown that the MR signal of 15N in choline can be enhanced significantly, providing insights into the action of choline kinase, a key target in novel cancer therapeutics (Gabellieri et al., 2008).

Deep Eutectic Solvents for Various Applications

Choline chloride-based deep eutectic solvents (DES) are used in diverse fields such as solubility, electrochemistry, and purification due to their cost-effectiveness and availability. Molecular dynamics simulations have been used to study these solvents, focusing on hydrogen bonding interactions within the system. This research enhances our understanding of choline chloride-based DESs in various industrial applications (Perkins et al., 2014).

Influence on Electrophysiological Properties

Choline chloride has been studied for its effects on electrophysiological properties, particularly in the context of sodium-activated potassium channels. Research indicates that choline directly reduces depolarization-activated outward currents, providing insights into its physiological implications (Thuma & Hooper, 2018).

Hyperpolarized Species for Biomedical Applications

15N choline derivatives have been investigated for creating hyperpolarized species in aqueous, biologically compatible solutions. This research has potential biomedical applications, as hyperpolarization can enhance the visibility of certain molecules in MR imaging, offering promising avenues for diagnostics and therapy (Bales et al., 2017).

Synthesis of Primary Amides

Choline chloride is used as an efficient solvent system for the synthesis of primary amides from aldehydes and nitriles. This research demonstrates its potential in green chemistry applications, offering a simple and efficient approach to amide synthesis (Patil et al., 2014).

Metabolic Products in Food Products

The metabolic products of choline chloride, like chlorocholine chloride (CCC), have been studied in the context of food safety. Research shows that CCC is metabolized to choline in the tissues of laying hens, which has implications for understanding its presence in food products (Chakeredza et al., 2006).

Mécanisme D'action

Choline is a major part of the polar head group of phosphatidylcholine. Phosphatidylcholine’s role in the maintenance of cell membrane integrity is vital to all of the basic biological processes: information flow, intracellular communication, and bioenergetics. Inadequate choline intake would negatively affect all these processes . Choline is also needed for good nerve conduction throughout the CNS (central nervous system) as it is a precursor to acetylcholine (ACh). Choline also aids in fat and cholesterol metabolism and prevents excessive fat build up in the liver .

Safety and Hazards

Choline chloride-15N should be handled with care. Avoid breathing dust/fume/gas/mist/vapours/spray. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Orientations Futures

Research on the involvement of choline in a wide range of biological systems whose dysregulation is associated with various disorders, including metabolic syndrome, obesity, microbial dysbiosis, celiac disease, neurological disorders, and inflammatory muscle diseases, as well as chronic cardiovascular and kidney diseases, is ongoing . The future of choline research is expected to focus on understanding its metabolic pathways and action mechanisms, which might contribute to the design of nutritional interventions as promising treatments .

Propriétés

IUPAC Name |

2-hydroxyethyl(trimethyl)(15N)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO.ClH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i6+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGMZJAMFUVOLNK-NWZHYJCUSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[15N+](C)(C)CCO.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746148 | |

| Record name | 2-Hydroxy-N,N,N-trimethylethan-1-(~15~N)aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Choline chloride-15N | |

CAS RN |

287484-43-9 | |

| Record name | 2-Hydroxy-N,N,N-trimethylethan-1-(~15~N)aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 287484-43-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Fluorobenzyl)-9-hydroxy-6-methoxy-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-1,8(2H)-dione](/img/structure/B1512716.png)

![Dimethyl 2-(5'-cyano-5-formyl-2',6-bis((2-methoxyethoxy)methoxy)-[1,1'-biphenyl]-3-yl)succinate](/img/structure/B1512723.png)

![Methyl 3'-(((2-cyclopentyl-6,7-dimethyl-1-oxo-2,3-dihydro-1H-inden-5-yl)oxy)methyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1512724.png)

![Octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B1512727.png)

![4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]Benzoic acid methyl ester](/img/structure/B1512734.png)

![2-Chloro-1-(4'-nitro-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B1512738.png)

![1-[1-(3,5-Dimethylphenyl)cyclopentyl]methanamine](/img/structure/B1512741.png)